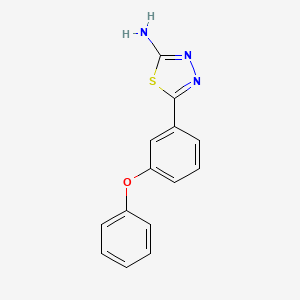

5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

5-(3-phenoxyphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c15-14-17-16-13(19-14)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9H,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDYSFDCYGGHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NN=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301257631 | |

| Record name | 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383130-76-5 | |

| Record name | 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383130-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine and the Broader Class of 2-Amino-5-Aryl-1,3,4-thiadiazoles

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine (CAS Number: 383130-76-5) is limited in publicly available literature. This guide provides a comprehensive overview of the synthesis, properties, and biological activities of the broader class of 2-amino-5-aryl-1,3,4-thiadiazoles, into which the target compound falls. Data from structurally similar compounds, including a positional isomer, are presented to infer potential characteristics and guide future research.

Introduction

The 1,3,4-thiadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, a key component of nucleobases, is thought to contribute to its ability to interfere with biological processes such as DNA replication.[3][4] Furthermore, the mesoionic character of the ring may enhance the ability of these compounds to cross cellular membranes and interact with biological targets.[5]

This guide focuses on the 2-amino-5-aryl-1,3,4-thiadiazole subclass, with a specific interest in 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine. While data on this specific molecule is scarce, this document aims to provide a thorough technical foundation based on its chemical class.

Chemical Structure and Properties

The core structure of the target compound consists of a 2-amino-1,3,4-thiadiazole ring substituted at the 5-position with a 3-phenoxyphenyl group.

Caption: Chemical structure of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine.

Physicochemical Properties

Derivatives of 2-amino-1,3,4-thiadiazole are typically white to light yellow crystalline powders.[6] Their solubility is generally low in water but can be increased in organic solvents. The high lipophilicity and ability to form mesoionic systems contribute to their potential for good oral absorption and bioavailability.[7]

Structural Data of an Isomer

While crystallographic data for the target compound is not available, data for its positional isomer, 5-(4-phenoxyphenyl)-1,3,4-thiadiazol-2-amine, provides insight into the likely structural characteristics.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₁N₃OS |

| Molecular Weight | 269.32 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 13.409 Å, b = 10.582 Å, c = 9.5710 Å, β = 108.58° |

| Volume | 1287.3 ų |

Synthesis

The most common method for synthesizing 2-amino-5-aryl-1,3,4-thiadiazoles involves the cyclization of an aromatic carboxylic acid with thiosemicarbazide. This reaction is typically facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphate ester (PPE).[8][9]

Caption: General reaction scheme for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.

Detailed Experimental Protocol (General)

The following is a generalized protocol based on methods reported for the synthesis of analogous compounds.[8]

-

Reaction Setup: In a dry reaction vessel, combine the aryl carboxylic acid (1 equivalent), thiosemicarbazide (1 to 1.2 equivalents), and phosphorus oxychloride (1 to 1.2 equivalents).

-

Reaction: The mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography.

-

Work-up: The crude product is carefully quenched with an ice-water mixture.

-

Neutralization: A basic solution (e.g., NaOH or NH₄OH) is added to the mixture to adjust the pH to approximately 8.

-

Isolation: The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of N,N-dimethylformamide and water.[8]

Biological Activity and Potential Applications

The 1,3,4-thiadiazole scaffold is a versatile pharmacophore, and its derivatives have shown promise in a variety of therapeutic areas.[3][10]

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 2-amino-5-aryl-1,3,4-thiadiazole derivatives against various cancer cell lines.[1][11] The proposed mechanisms of action include the inhibition of key enzymes involved in cell proliferation, such as protein kinases, and interference with DNA synthesis.[1][4]

Table 1: Examples of In Vitro Anticancer Activity of 1,3,4-Thiadiazole Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| 2-Amino-5-phenyl-substituted 1,3,4-thiadiazole | SK-MEL-2 | 4.27 µg/mL | [12] |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) amides | PC3 | 1.7 | [12] |

| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazoles | MCF-7 | 21.3 µg/mL | [12] |

| 1,3,4-thiadiazole-isatin hybrids | MDA-MB-231 | 64.2 | [3] |

Antimicrobial Activity

Derivatives of 1,3,4-thiadiazole have demonstrated significant activity against a broad spectrum of bacteria and fungi.[2][13] The presence of the toxophoric N-C-S moiety is believed to be crucial for their antimicrobial action.

Table 2: Examples of Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 2-Amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole | S. aureus | 62.5 | [14] |

| 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative | S. epidermidis | 31.25 | [13] |

| Tetranorlabdane with 1,3,4-thiadiazole | B. polymyxa | 2.5 | [13] |

General Workflow for Biological Evaluation

For a novel compound like 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine, a systematic biological evaluation is necessary to determine its therapeutic potential.

References

- 1. bepls.com [bepls.com]

- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. 2-Amino-1,3,4-thiadiazole CAS#: 4005-51-0 [amp.chemicalbook.com]

- 7. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. neliti.com [neliti.com]

- 11. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine: Molecular Structure, Synthesis, and Characterization

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. Derivatives of 2-amino-1,3,4-thiadiazole are of particular interest due to their reported antimicrobial, anticancer, and anti-inflammatory properties. This guide focuses on the specific, albeit lesser-documented, isomer 5-(3-phenoxyphenyl)-1,3,4-thiadiazol-2-amine. The presence of the flexible phenoxy-phenyl moiety introduces unique conformational possibilities that may influence its biological activity. This document provides a comprehensive overview of its molecular structure, a proposed synthetic route, and expected analytical and spectroscopic characteristics.

Molecular Structure and Physicochemical Properties

The core structure of 5-(3-phenoxyphenyl)-1,3,4-thiadiazol-2-amine consists of a central 1,3,4-thiadiazole ring substituted at the 5-position with a 3-phenoxyphenyl group and at the 2-position with an amino group. The molecule's lipophilicity and potential for hydrogen bonding are key determinants of its pharmacokinetic and pharmacodynamic profiles.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₁₄H₁₁N₃OS | Calculated |

| Molecular Weight | 269.33 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid | Analogy to similar compounds |

| Melting Point | Not available (predicted to be a high melting solid) | Analogy to similar compounds |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF.[1] | Based on the precursor 3-phenoxybenzoic acid and general solubility of thiadiazoles. |

| logP | ~3.5-4.5 | Estimated based on the logP of 3-phenoxybenzoic acid (3.91)[2] and the contribution of the aminothiadiazole moiety. |

Proposed Synthesis: Experimental Protocol

The most direct and widely employed method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide.[3][4] The following protocol is a proposed method for the synthesis of 5-(3-phenoxyphenyl)-1,3,4-thiadiazol-2-amine from 3-phenoxybenzoic acid.

3.1. Materials and Reagents

-

3-Phenoxybenzoic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

-

Methanol (for recrystallization)

-

Sodium bicarbonate solution (5% w/v)

-

Distilled water

-

Standard laboratory glassware and reflux apparatus

3.2. Synthetic Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-phenoxybenzoic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents).

-

Cyclizing Agent: Slowly add phosphorus oxychloride (5-10 equivalents) or concentrated sulfuric acid to the flask under constant stirring in a fume hood. The addition should be done cautiously as the reaction can be exothermic.

-

Reflux: Heat the reaction mixture to reflux (typically 80-100 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a 5% sodium bicarbonate solution until the pH is approximately 7-8.

-

Precipitation and Filtration: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold distilled water to remove any inorganic impurities.

-

Purification: Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain the pure 5-(3-phenoxyphenyl)-1,3,4-thiadiazol-2-amine.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C.

Spectroscopic and Analytical Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. The following are the expected spectral characteristics based on the proposed structure and data from analogous compounds.[5][6]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.0-7.8 ppm (m, 9H, Ar-H): Complex multiplet corresponding to the protons of the two phenyl rings. δ ~7.5 ppm (s, 2H, -NH₂): A broad singlet for the amino protons, which is D₂O exchangeable. |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~168 ppm (C-2): Carbon of the thiadiazole ring attached to the amino group. δ ~155 ppm (C-5): Carbon of the thiadiazole ring attached to the phenoxyphenyl group. δ 115-160 ppm: Aromatic carbons of the phenoxyphenyl moiety. |

| FT-IR (KBr, cm⁻¹) | 3300-3100 cm⁻¹: N-H stretching vibrations of the primary amine. ~1620 cm⁻¹: C=N stretching of the thiadiazole ring. ~1580 cm⁻¹: C=C stretching of the aromatic rings. ~1240 cm⁻¹: Asymmetric C-O-C stretching of the ether linkage. ~830 cm⁻¹: C-S-C stretching of the thiadiazole ring. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 270.07: The protonated molecular ion peak. |

Signaling Pathways and Experimental Workflows

As no specific biological targets or signaling pathways have been identified for 5-(3-phenoxyphenyl)-1,3,4-thiadiazol-2-amine, a diagram illustrating the proposed synthetic workflow is provided below.

Caption: Proposed synthetic workflow for 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine.

Conclusion

This technical guide provides a theoretical framework for the synthesis and characterization of 5-(3-phenoxyphenyl)-1,3,4-thiadiazol-2-amine. While specific experimental data for this isomer is currently lacking in the literature, the proposed methodologies are based on well-established synthetic routes for analogous 2-amino-5-aryl-1,3,4-thiadiazoles. The predictive nature of the data presented herein offers a solid starting point for researchers aiming to synthesize and investigate the biological potential of this novel compound. Further experimental validation is necessary to confirm the proposed properties and to explore the pharmacological profile of this molecule.

References

- 1. Page loading... [guidechem.com]

- 2. 3-Phenoxybenzoic acid | C13H10O3 | CID 19539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. growingscience.com [growingscience.com]

- 6. jocpr.com [jocpr.com]

An In-depth Technical Guide to 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic organic compound belonging to the 1,3,4-thiadiazole class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of 2-amino-5-substituted-1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental protocols related to 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine, drawing upon data from structurally similar analogs to infer its characteristics.

IUPAC Name: 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine CAS Number: 383130-76-5[1][2]

Physicochemical Properties

| Property | Predicted Value/Characteristic | Reference Analog |

| Molecular Formula | C₁₄H₁₁N₃OS | |

| Molecular Weight | 269.32 g/mol | |

| Melting Point | Expected to be a solid with a defined melting point, likely in the range of 150-250 °C. For example, the melting point of 5-(4-phenoxyphenyl)-1,3,4-thiadiazol-2-amine is reported to be in the range of 513–514 K (240-241 °C).[3] | 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine |

| Solubility | Likely soluble in organic solvents such as DMSO and DMF, with limited solubility in aqueous solutions. | General characteristic of similar heterocyclic compounds. |

| Appearance | Expected to be a crystalline solid. | 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine[3] |

Synthesis

The synthesis of 5-aryl-1,3,4-thiadiazol-2-amines is typically achieved through the cyclization of an appropriate acylthiosemicarbazide, which is formed from the corresponding carboxylic acid and thiosemicarbazide. For the synthesis of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine, the precursor would be 3-phenoxybenzoic acid.

General Synthetic Protocol

A common method involves the reaction of a benzoic acid derivative with thiosemicarbazide in the presence of a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride.[4][5] An alternative one-pot synthesis can be performed by refluxing the carboxylic acid and thiosemicarbazide in a suitable solvent.[3]

Experimental Protocol: Synthesis of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine (Proposed)

-

Reaction Setup: To a round-bottom flask, add 3-phenoxybenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent).

-

Solvent and Catalyst: Add a suitable solvent, such as toluene or ethanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux: Heat the reaction mixture to reflux for several hours (typically 4-10 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[3][4]

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the resulting precipitate by filtration, wash it with water, and dry it.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain the pure 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine.[3]

Caption: General workflow for the synthesis of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine.

Potential Biological Activities and Mechanisms of Action

While specific biological data for 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine is limited, the 1,3,4-thiadiazole scaffold is a well-established pharmacophore. Extensive research on its derivatives suggests potential antimicrobial and anticancer activities.

Antimicrobial Activity

Numerous 5-aryl-1,3,4-thiadiazol-2-amine derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[4][6][7] The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Disc Diffusion Method) [4]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Plate Preparation: Spread the microbial inoculum evenly onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).

-

Disc Application: Impregnate sterile paper discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Data Analysis: Measure the diameter of the zone of inhibition around each disc. A larger zone diameter indicates greater antimicrobial activity. Compare the results with a standard antibiotic control.

Anticancer Activity

Derivatives of 1,3,4-thiadiazole have been investigated for their cytotoxic effects against various cancer cell lines.[8][9][10] The proposed mechanisms of action are diverse and can include the inhibition of protein kinases, carbonic anhydrases, or the induction of apoptosis.[11]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [8]

-

Cell Culture: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Caption: General workflow for the biological screening of the target compound.

Potential Signaling Pathway Involvement

Given the reported anticancer activity of similar 1,3,4-thiadiazole derivatives, it is plausible that 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine could modulate key signaling pathways involved in cancer cell proliferation and survival. For instance, some thiadiazole derivatives act as kinase inhibitors.[11] A hypothetical mechanism could involve the inhibition of a specific protein kinase, leading to the downregulation of a pro-survival signaling cascade.

Caption: Hypothetical signaling pathway inhibition by the target compound.

Conclusion

5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on related 1,3,4-thiadiazole derivatives, this compound is predicted to exhibit valuable biological properties, particularly as an antimicrobial or anticancer agent. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to synthesize and evaluate the pharmacological potential of this and similar molecules. Further investigation is warranted to elucidate its specific mechanisms of action and to establish a comprehensive profile of its physicochemical and biological characteristics.

References

- 1. 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine - CAS:383130-76-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. amadischem.com [amadischem.com]

- 3. 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. researchgate.net [researchgate.net]

- 6. media.neliti.com [media.neliti.com]

- 7. chemmethod.com [chemmethod.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine

Abstract

This guide provides a comprehensive overview of the synthetic pathways leading to 5-(3-phenoxyphenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 2-amino-5-substituted-1,3,4-thiadiazole scaffold is a recognized pharmacophore, appearing in a variety of clinically used drugs and experimental agents.[1][2] This document details the prevalent and efficient synthetic strategy, which involves the acid-catalyzed cyclization of an acylthiosemicarbazide intermediate. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yield synthesis. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction and Strategic Overview

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. Derivatives of this core structure, particularly those with an amino group at the C2 position and an aromatic substituent at the C5 position, are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The target molecule, 5-(3-phenoxyphenyl)-1,3,4-thiadiazol-2-amine, incorporates a flexible phenoxyphenyl moiety, a feature often utilized in medicinal chemistry to probe binding pockets of biological targets.

The most direct and widely adopted synthetic strategy for this class of compounds begins with a carboxylic acid and thiosemicarbazide.[5][6] This approach is favored for its operational simplicity, the accessibility of starting materials, and its general applicability to a wide range of substituted aromatic carboxylic acids.

The overall synthetic logic can be visualized as a two-step process, which can often be performed in a single pot:

-

Formation of an Acylthiosemicarbazide Intermediate: The nucleophilic thiosemicarbazide reacts with an activated form of 3-phenoxybenzoic acid to form an N-acylthiosemicarbazide.

-

Cyclodehydration: This intermediate undergoes an acid-catalyzed intramolecular cyclization and dehydration to form the stable aromatic 1,3,4-thiadiazole ring.

The following diagram illustrates this high-level synthetic workflow.

Caption: High-level overview of the synthesis strategy.

The Core Synthesis Pathway: Mechanism and Rationale

The conversion of a carboxylic acid and thiosemicarbazide into a 2-amino-1,3,4-thiadiazole is a classic example of heterocyclic synthesis. The reaction is typically promoted by a strong acid, which serves both as a catalyst and a dehydrating agent. Common reagents used for this cyclodehydration step include concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), and polyphosphoric acid (PPA).[5][7][8][9][10][11]

Reaction Mechanism

The mechanism proceeds through two key stages, as detailed below.[5]

-

Initial Nucleophilic Attack: The reaction initiates with the protonation of the carboxylic acid's carbonyl oxygen by the strong acid, enhancing its electrophilicity. One of the nitrogen atoms of thiosemicarbazide then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form the key intermediate, 1-(3-phenoxybenzoyl)thiosemicarbazide.

-

Intramolecular Cyclization and Dehydration: The acylthiosemicarbazide intermediate exists in equilibrium with its tautomeric form. Under acidic conditions, the sulfur atom attacks the carbocation formed from the protonated carbonyl group, leading to the formation of a five-membered ring intermediate. Subsequent elimination of a second water molecule results in the formation of the aromatic 1,3,4-thiadiazole ring.

The choice of cyclizing agent is critical. Phosphorus oxychloride (POCl₃) is a highly effective dehydrating agent for this transformation and is frequently employed.[2][7][9][11] It activates the carboxylic acid, facilitating the initial reaction with thiosemicarbazide, and then promotes the subsequent cyclodehydration.

The following diagram illustrates the detailed reaction pathway.

Caption: The core reaction pathway from starting materials to the final product.

Detailed Experimental Protocol

This section provides a vetted, step-by-step laboratory procedure for the synthesis of 5-(3-phenoxyphenyl)-1,3,4-thiadiazol-2-amine. This protocol is adapted from established methodologies for the synthesis of analogous compounds.[2][12]

Materials & Reagents:

-

3-Phenoxybenzoic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃)

-

Ice-cold water

-

Ammonium hydroxide solution (NH₄OH) or Sodium carbonate solution (Na₂CO₃)

-

Ethanol or Acetone (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-phenoxybenzoic acid (1 equivalent).

-

Addition of Reagent: Carefully and slowly add phosphorus oxychloride (approx. 3-5 equivalents) to the flask under stirring. This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts with moisture.

-

Addition of Thiosemicarbazide: To this mixture, add thiosemicarbazide (1 equivalent) portion-wise to control any initial exotherm.

-

Heating and Reflux: Heat the reaction mixture to reflux (typically around 80-100 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Very carefully and slowly, pour the reaction mixture into a beaker containing crushed ice or ice-cold water. This step is highly exothermic and should be done with extreme caution in a fume hood.

-

Neutralization: Stir the aqueous mixture for 30 minutes. A precipitate should form. Neutralize the acidic solution by the slow addition of an aqueous ammonium hydroxide or sodium carbonate solution until the pH is approximately 7-8.

-

Isolation: Isolate the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

-

Purification: Dry the crude product. For further purification, recrystallize the solid from a suitable solvent, such as ethanol or acetone, to obtain the pure 5-(3-phenoxyphenyl)-1,3,4-thiadiazol-2-amine as a crystalline solid.[13]

Data Summary and Characterization

The successful synthesis of the target compound must be confirmed through analytical characterization. The expected data for 5-(3-phenoxyphenyl)-1,3,4-thiadiazol-2-amine are summarized below.

| Parameter | Description |

| Molecular Formula | C₁₄H₁₁N₃OS |

| Molecular Weight | 269.32 g/mol |

| Appearance | Typically an off-white to pale yellow crystalline solid |

| Yield | >80% (highly dependent on reaction conditions and purification) |

| Key Spectroscopic Data | |

| ¹H NMR | Peaks corresponding to the aromatic protons of the two phenyl rings and the amine (-NH₂) protons. The amine protons are typically broad and may be exchangeable with D₂O. |

| ¹³C NMR | Resonances for the carbon atoms of the aromatic rings and the two distinct carbons of the thiadiazole ring. |

| Mass Spectrometry | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight. |

| FT-IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching (amine), C=N stretching (thiadiazole ring), C-S stretching, and aromatic C-H and C=C vibrations. |

Note: Specific chemical shifts and peak positions will depend on the solvent and instrument used for analysis.

Conclusion and Broader Impact

The synthesis of 5-(3-phenoxyphenyl)-1,3,4-thiadiazol-2-amine via the acid-catalyzed cyclization of 3-phenoxybenzoic acid and thiosemicarbazide is a robust and efficient method.[13][14] This pathway is highly valued for its reliability and scalability, making it suitable for both academic research and industrial drug development. The resulting 2-amino-1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, and the synthesis described herein provides a foundational method for accessing a diverse library of analogues for biological screening.[2] Future work could explore greener alternatives to traditional dehydrating agents like POCl₃, such as solid-supported acid catalysts or microwave-assisted synthesis, to enhance the environmental profile of this important transformation.[10][15]

References

- 1. 1,3,4-Thiadiazole: a Promising Pharmacophore – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 6. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphorous oxychloride: Significance and symbolism [wisdomlib.org]

- 8. ptfarm.pl [ptfarm.pl]

- 9. researchgate.net [researchgate.net]

- 10. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

Potential Biological Activities of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-thiadiazole class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The 1,3,4-thiadiazole ring is a versatile pharmacophore that can engage in various interactions with biological targets, leading to a broad spectrum of pharmacological activities. While direct and extensive biological studies on 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine are not widely published, a substantial body of research on structurally similar 5-aryl-1,3,4-thiadiazol-2-amine derivatives provides strong evidence for its potential therapeutic applications. This guide synthesizes the available data on these related compounds to infer the probable biological profile of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine and provides a technical overview of the experimental methodologies used to assess these activities.

Synthesis

The synthesis of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine has been reported via the reaction of 3-phenoxybenzoic acid with thiosemicarbazide.[1] A common synthetic route for 5-substituted-phenyl-1,3,4-thiadiazole-2-amines involves the cyclization of thiosemicarbazides derived from corresponding benzoic acids.[2][3]

General Synthetic Pathway

Caption: General synthesis of 5-aryl-1,3,4-thiadiazol-2-amines.

Potential Biological Activities

Based on the activities reported for its structural analogs, 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine is predicted to exhibit a range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine have demonstrated significant activity against a variety of bacterial and fungal strains.[2] The antimicrobial potential is often attributed to the presence of the azomethine group (-N=C-) and the sulfur atom of the thiadiazole ring.

Table 1: Antimicrobial Activity of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines [2]

| Compound | Substituent (R) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa | MIC (µg/mL) vs. A. niger | MIC (µg/mL) vs. C. albicans |

| 4a | H | 6.25 | 12.5 | 25 | 50 | >100 | >100 |

| 4b | 4-CH3 | 12.5 | 25 | 50 | 50 | >100 | >100 |

| 4c | 4-OCH3 | 6.25 | 12.5 | 25 | 25 | >100 | >100 |

| 4f | 4-Cl | 50 | 50 | 100 | 100 | 12.5 | 25 |

| 4g | 4-Br | 50 | 100 | 100 | >100 | 12.5 | 12.5 |

| Ciprofloxacin | - | 3.12 | 6.25 | 6.25 | 6.25 | - | - |

| Fluconazole | - | - | - | - | - | 12.5 | 12.5 |

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives against various cancer cell lines.[2][3][4] The mechanism of action is often linked to the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation and survival. For instance, some derivatives have shown cytotoxic effects on breast cancer cell lines.[2][3]

Table 2: Anticancer Activity of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines against MCF-7 Breast Cancer Cell Line [2]

| Compound | Substituent (R) | IC50 (µM) |

| 4c | 4-OCH3 | 38.6 |

| 4f | 4-Cl | 25.2 |

| 4g | 4-Br | 29.8 |

| Doxorubicin | - | 1.2 |

Anti-inflammatory Activity

The 1,3,4-thiadiazole nucleus is also a key feature in compounds with anti-inflammatory properties.[5][6][7][8] These compounds are thought to exert their effects through the inhibition of inflammatory mediators.

Table 3: In Vitro Anti-inflammatory Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives [8]

| Compound | Aryl Group | % Inhibition of Protein Denaturation (at 100 µg/mL) |

| 2a | Phenyl | 78.5 |

| 2b | 4-Chlorophenyl | 82.3 |

| 2e | 4-Nitrophenyl | 85.1 |

| Diclofenac Sodium | - | 92.6 |

Experimental Protocols

Synthesis of 5-(Aryl)-1,3,4-thiadiazol-2-amines[2]

A mixture of the appropriate aryl carboxylic acid (0.01 mol) and thiosemicarbazide (0.01 mol) in phosphorus oxychloride (10 mL) is refluxed for a specified duration. The reaction mixture is then cooled and poured onto crushed ice. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.

Caption: Workflow for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines.

Antimicrobial Activity Assay (Broth Microdilution Method)[2]

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates. Bacterial or fungal suspensions are prepared and adjusted to a specific turbidity. The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the growth medium. An equal volume of the microbial suspension is added to each well. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound that inhibits visible growth.

Caption: Workflow for the broth microdilution antimicrobial assay.

Anticancer Activity Assay (MTT Assay)[2]

Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours). After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated further to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Caption: Workflow for the MTT anticancer assay.

Conclusion and Future Directions

The collective evidence from studies on analogous compounds strongly suggests that 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine is a promising candidate for further investigation as a potential therapeutic agent. Its structural features align with those of compounds exhibiting significant antimicrobial, anticancer, and anti-inflammatory activities. Future research should focus on the direct synthesis and comprehensive biological evaluation of this specific compound to validate these predicted activities. Mechanistic studies to elucidate its mode of action at the molecular level will be crucial for its development as a potential drug lead. Furthermore, structure-activity relationship (SAR) studies involving modifications of the phenoxyphenyl moiety could lead to the discovery of even more potent and selective derivatives.

References

- 1. 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. thaiscience.info [thaiscience.info]

- 6. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. latamjpharm.org [latamjpharm.org]

5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine: A Technical Literature Review and Future Outlook

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the synthesis, potential biological activities, and proposed mechanisms of action for the compound 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine. Due to a lack of direct studies on this specific isomer, this review extrapolates data from its structural analog, 5-(4-phenoxyphenyl)-1,3,4-thiadiazol-2-amine, and other closely related 1,3,4-thiadiazole derivatives. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] This guide outlines a plausible synthetic route for the title compound, details potential experimental protocols for its biological evaluation, and presents a hypothetical signaling pathway for its potential anticancer activity based on related compounds. All quantitative data from related compounds are summarized for comparative analysis.

Introduction

The 1,3,4-thiadiazole ring is a five-membered heterocyclic moiety that is a structural component of numerous biologically active compounds.[1] Its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, analgesic, antiviral, and anticancer effects.[2][4] The phenoxyphenyl group is also a common substituent in pharmacologically active molecules. The combination of these two moieties in 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine suggests its potential as a novel therapeutic agent. While direct research on this specific meta-substituted isomer is not available in the current literature, studies on the para-substituted isomer and other 5-aryl-1,3,4-thiadiazol-2-amines provide a strong foundation for predicting its chemical and biological properties.

Synthesis

A viable synthetic route for 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine can be extrapolated from the synthesis of its para-isomer, 5-(4-phenoxyphenyl)-1,3,4-thiadiazol-2-amine.[5][6][7] The proposed synthesis involves a two-step process starting from 3-phenoxybenzoic acid.

Proposed Synthetic Pathway

The synthesis would likely proceed via the formation of a thiosemicarbazide intermediate, followed by cyclization to yield the final 1,3,4-thiadiazole product.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

The following protocol is a generalized procedure based on the synthesis of analogous compounds.[8][9]

Step 1: Synthesis of N-(3-Phenoxybenzoyl)thiosemicarbazide

-

To a solution of 3-phenoxybenzoic acid (1 equivalent) in a suitable solvent such as methanol, add thiosemicarbazide (1.1 equivalents).[8]

-

The reaction mixture is heated under reflux for 8-10 hours.[8]

-

After cooling, the mixture is poured into ice-water.[8]

-

The resulting precipitate is filtered, washed with water, and dried to yield the thiosemicarbazide intermediate.[8]

Step 2: Synthesis of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine

-

The N-(3-phenoxybenzoyl)thiosemicarbazide intermediate (1 equivalent) is added portion-wise to a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride, with cooling.[8][9]

-

The mixture is then heated, for example, at 60-70°C for several hours.[8]

-

After cooling, the reaction mixture is carefully poured into ice-water and neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate solution).[9]

-

The resulting precipitate is filtered, washed thoroughly with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final product.

Potential Biological Activities

Based on the extensive literature on 1,3,4-thiadiazole derivatives, 5-(3-phenoxyphenyl)-1,3,4-thiadiazol-2-amine is anticipated to exhibit a range of biological activities, most notably anticancer and antimicrobial effects.

Anticancer Activity

Numerous 5-aryl-1,3,4-thiadiazol-2-amine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[10][11][12] The mechanism of action is often attributed to the induction of apoptosis.[4]

Table 1: In Vitro Anticancer Activity of Related 1,3,4-Thiadiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 | [4] |

| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | 53.4 | [4] |

| 5-(4-Chlorophenyl)-N-(2-ethoxyphenyl)acetamidopiperazinyl-1,3,4-thiadiazole | MCF-7 | 2.34 µg/mL | [10] |

| 5-(4-Chlorophenyl)-N-(2-ethoxyphenyl)acetamidopiperazinyl-1,3,4-thiadiazole | HepG2 | 3.13 µg/mL | [10] |

| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | MDA-MB-231 | - | [12] |

| N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | MDA-MB-231 | - | [12] |

| 5-phenyl-N-(4-tolyl)-1,3,4-thiadiazol-2-amine | MDA-MB-231 | - | [12] |

3.1.1. Proposed Experimental Protocol for Anticancer Activity Screening

MTT Assay for Cytotoxicity:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2) are seeded in 96-well plates and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compound and incubated for another 48-72 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.

-

The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial agents.[1][8][13] Derivatives have shown activity against a broad spectrum of bacteria and fungi.

Table 2: Antimicrobial Activity of Related 1,3,4-Thiadiazole Derivatives

| Compound | Microorganism | Activity (Zone of Inhibition in mm or MIC in µg/mL) | Reference |

| 5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amine derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Significant antibacterial activity | [8] |

| 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine derivatives | A. niger, C. albicans | Significant antifungal activity | [8] |

| 5-phenyl-1,3,4-thiadiazol-2-amine derivatives | S. aureus, B. cereus, E. coli, P. aeruginosa | Moderate to significant antibacterial activity | [13] |

| 5-phenyl-1,3,4-thiadiazol-2-amine derivatives | A. niger, A. fumigatus | Moderate to significant antifungal activity | [13] |

3.2.1. Proposed Experimental Protocol for Antimicrobial Activity Screening

Disc Diffusion Method:

-

Bacterial or fungal cultures are uniformly spread on the surface of agar plates.

-

Sterile paper discs impregnated with known concentrations of the test compound are placed on the agar surface.

-

The plates are incubated at an appropriate temperature for 24-48 hours.

-

The diameter of the zone of inhibition around each disc is measured to determine the antimicrobial activity.

Proposed Mechanism of Action: Pro-Apoptotic Signaling Pathway

Based on studies of similar 1,3,4-thiadiazole derivatives, a plausible mechanism of anticancer action for 5-(3-phenoxyphenyl)-1,3,4-thiadiazol-2-amine is the induction of apoptosis through the intrinsic pathway.[4] This pathway involves the activation of caspases, a family of cysteine proteases that execute programmed cell death.

Caption: A hypothetical pro-apoptotic signaling pathway.

Conclusion and Future Directions

While there is a notable absence of direct research on 5-(3-phenoxyphenyl)-1,3,4-thiadiazol-2-amine, the available literature on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The proposed synthetic route is straightforward and utilizes readily available starting materials. The anticipated biological activities, particularly anticancer and antimicrobial effects, warrant further investigation.

Future research should focus on the following:

-

Synthesis and Characterization: The synthesis of 5-(3-phenoxyphenyl)-1,3,4-thiadiazol-2-amine should be performed, and its structure confirmed using modern analytical techniques (NMR, IR, Mass Spectrometry, and Elemental Analysis).

-

In Vitro Biological Evaluation: The synthesized compound should be screened against a panel of cancer cell lines and microbial strains to determine its cytotoxic and antimicrobial activities.

-

Mechanism of Action Studies: If promising biological activity is observed, further studies should be conducted to elucidate the precise mechanism of action, including its effects on cell cycle progression, apoptosis, and specific molecular targets.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of related analogs with modifications to the phenoxyphenyl and amine moieties would provide valuable insights into the SAR and could lead to the identification of more potent compounds.

References

- 1. chemmethod.com [chemmethod.com]

- 2. japsonline.com [japsonline.com]

- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-(4-Phenoxy-phen-yl)-1,3,4-thia-diazol-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]

- 13. ijpcbs.com [ijpcbs.com]

Unraveling the Enigmatic Mechanism of Action: A Hypothesis for 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The novel heterocyclic compound, 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine, has emerged as a molecule of significant interest within the drug discovery landscape. Its structural architecture, featuring a 1,3,4-thiadiazole core linked to a phenoxyphenyl moiety, suggests a compelling potential for therapeutic intervention. While definitive mechanistic studies on this specific molecule are not yet prevalent in the public domain, a wealth of data from structurally analogous compounds allows for the formulation of a robust, data-driven hypothesis regarding its mechanism of action. This technical guide consolidates the available evidence, proposing a dual-pronged hypothesis centered on the inhibition of key cellular signaling kinases and the modulation of carbonic anhydrase activity. This document provides a comprehensive overview of the proposed mechanisms, detailed experimental protocols for hypothesis validation, and a summary of quantitative data from related compounds to guide future research endeavors.

Introduction

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a phenoxyphenyl group can significantly influence the molecule's lipophilicity and steric profile, potentially enhancing its interaction with biological targets. This guide explores the probable molecular mechanisms through which 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine may exert its biological effects, providing a foundational framework for its further investigation and development.

Mechanism of Action Hypothesis

Based on the established biological activities of structurally related 1,3,4-thiadiazole derivatives, we hypothesize that 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine primarily functions through one or both of the following mechanisms:

-

Hypothesis 1: Inhibition of Protein Kinases Involved in Oncogenic Signaling. A substantial body of evidence points to the role of 2-amino-1,3,4-thiadiazole derivatives as potent inhibitors of various protein kinases that are critical for cancer cell proliferation and survival. Key targets in this class include Cyclin-Dependent Kinases (CDKs) and components of the Ras-Raf-MEK-ERK (MAPK) signaling cascade. The phenoxyphenyl moiety may facilitate binding within the ATP-binding pocket of these kinases.

-

Hypothesis 2: Inhibition of Carbonic Anhydrases. The 1,3,4-thiadiazole ring is a known zinc-binding pharmacophore, a key feature for the inhibition of zinc-containing metalloenzymes such as carbonic anhydrases (CAs). Various isoforms of CA are overexpressed in different cancers and are involved in pH regulation, tumorigenesis, and metastasis.

Data Presentation: Quantitative Analysis of Structurally Related Inhibitors

To provide a quantitative context for our hypothesis, the following tables summarize the inhibitory activities of various 1,3,4-thiadiazole derivatives against relevant kinases and carbonic anhydrases.

Table 1: Inhibitory Activity of 1,3,4-Thiadiazole Derivatives against Protein Kinases

| Compound/Derivative Class | Kinase Target | IC50 (µM) | Cancer Cell Line | Reference |

| Pyrazole-Thiadiazole Hybrids | EGFR | 0.024 - 5.176 | A549 (Lung) | [1] |

| Ciprofloxacin-Thiadiazole Conjugates | Not Specified | 2.79 - 15.7 | A549, MCF-7, SKOV-3 | [2] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | Not Specified | 49.6 | MCF-7 (Breast) | [3] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | Not Specified | 53.4 | MDA-MB-231 (Breast) | [3] |

| Thiazole-Thiadiazole Derivatives | VEGFR-2 | 0.15 | - | [4] |

Table 2: Inhibitory Activity of 1,3,4-Thiadiazole Derivatives against Carbonic Anhydrases

| Compound/Derivative Class | CA Isoform | IC50 (µM) | Reference |

| 1,3,4-Thiadiazole-Thiazolidinone Hybrids | Bovine CA | 0.402 | [5] |

| 5-Amino-1,3,4-thiadiazole-2-sulfonamide Derivatives | Bovine CA | 0.179 - 0.978 | [6] |

| 2-[[5-(2,4-dichlorophenylamino)-1,3,4-thiadiazol-2-yl]thio]-4′-bromoacetophenone | hCA-II | 0.030 | [7] |

| Sulfonamide Derivatives | hCA-II | 2.02 - 5.69 | [8] |

Experimental Protocols

To empirically test the proposed mechanisms of action, the following detailed experimental protocols are provided.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine against specific protein kinases (e.g., CDK2, ERK2).

Materials:

-

Recombinant human kinase (e.g., CDK2/Cyclin A, active ERK2)

-

Kinase substrate peptide

-

ATP

-

5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine (test compound)

-

Staurosporine (positive control)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound and staurosporine in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.

-

Kinase Reaction Setup:

-

In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for control wells).

-

Add 2 µL of the kinase solution (enzyme concentration to be optimized for each kinase).

-

Add 2 µL of the kinase substrate peptide solution.

-

Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

-

Initiation of Kinase Reaction:

-

Add 5 µL of ATP solution to each well to initiate the reaction. The final ATP concentration should be close to the Km for the specific kinase.

-

Incubate at 30°C for 1 hour.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

-

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol describes a method to assess the inhibitory effect of the test compound on the esterase activity of carbonic anhydrase.[10][11]

Materials:

-

Purified human carbonic anhydrase II (hCA II)

-

4-Nitrophenyl acetate (p-NPA) as substrate

-

5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine (test compound)

-

Acetazolamide (positive control)

-

Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)

-

DMSO

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 400 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of hCA II in the assay buffer.

-

Prepare a stock solution of p-NPA in DMSO.

-

Prepare a stock solution of the test compound and acetazolamide in DMSO and perform serial dilutions.

-

-

Assay Setup:

-

In a 96-well plate, add 158 µL of assay buffer to each well.

-

Add 2 µL of the serially diluted test compound, acetazolamide, or DMSO (for control).

-

Add 20 µL of the hCA II solution to all wells except the blank.

-

Incubate the plate at room temperature for 15 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the p-NPA solution to all wells.

-

Immediately measure the absorbance at 400 nm in kinetic mode at 30-second intervals for 10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

-

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the proposed mechanisms and experimental designs, the following diagrams are provided.

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Caption: Hypothesized Inhibition of the ERK/MAPK Signaling Pathway.[12][13]

Caption: Hypothesized Inhibition of the CDK2-Mediated G1/S Transition.[14][15]

Caption: Hypothesized Inhibition of the Carbonic Anhydrase Catalytic Cycle.[16][17][18]

Conclusion

The multifaceted pharmacological profile of the 1,3,4-thiadiazole scaffold provides a strong foundation for hypothesizing the mechanism of action of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine. The proposed dual hypotheses of kinase and carbonic anhydrase inhibition are supported by a substantial body of literature on structurally related compounds. The experimental protocols and comparative data presented in this guide offer a clear and actionable roadmap for researchers to rigorously test these hypotheses. Elucidation of the precise molecular mechanism(s) of this promising compound will be pivotal for its future development as a potential therapeutic agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. asianpubs.org [asianpubs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. docserver.ingentaconnect.com [docserver.ingentaconnect.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Catalytic mechanism of α-class carbonic anhydrases: CO2 hydration and proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Carbonic Anhydrase Mechanism [andrew.cmu.edu]

- 18. cdnsciencepub.com [cdnsciencepub.com]

Theoretical Properties of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole moiety is a prominent scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The compound 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine belongs to this versatile class of heterocyclic compounds. Its structure, featuring a flexible phenoxy-phenyl group, suggests the potential for diverse interactions with biological targets.

This technical guide provides a comprehensive overview of the predicted theoretical properties of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine. By employing established computational methodologies, we can forecast its physicochemical characteristics, pharmacokinetic profile (ADMET), and potential biological activities. This in-silico analysis is a critical first step in modern drug discovery, enabling researchers to prioritize candidates for synthesis and experimental testing, thereby saving significant time and resources.

Predicted Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in a biological system, influencing its solubility, permeability, and ability to reach a target. The properties for 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine have been predicted using quantitative structure-property relationship (QSPR) models.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₄H₁₁N₃OS | Defines the elemental composition. |

| Molecular Weight | 269.33 g/mol | Influences absorption and distribution; typically <500 Da for oral drugs. |

| LogP (Octanol/Water Partition Coefficient) | 3.15 | Measures lipophilicity; affects solubility, absorption, and metabolism. |

| Topological Polar Surface Area (TPSA) | 81.19 Ų | Predicts cell permeability; TPSA < 140 Ų is often associated with good oral bioavailability. |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | Number of groups that can donate a hydrogen to a hydrogen bond. |

| Hydrogen Bond Acceptors | 4 (3 N atoms, 1 O atom) | Number of sites that can accept a hydrogen in a hydrogen bond. |

| Aqueous Solubility (LogS) | -3.45 | Predicts solubility in water, a key factor for administration and absorption. |

| Lipinski's Rule of Five | 0 Violations | A rule of thumb to evaluate druglikeness based on MW, LogP, H-bond donors, and acceptors. |

Note: These values are computationally predicted and await experimental verification.

Predicted ADMET Profile

The ADMET profile predicts the disposition of a drug compound within an organism. In-silico ADMET prediction is a crucial step to identify potential liabilities early in the drug discovery process.

Table 2: Predicted ADMET Properties

| Parameter | Category | Predicted Outcome | Interpretation |

| Human Intestinal Absorption | Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Absorption | High | Suggests good potential for passive diffusion across the intestinal epithelium. |

| Blood-Brain Barrier (BBB) Penetration | Distribution | Low | Unlikely to cross the BBB, potentially reducing CNS side effects. |

| CYP450 2D6 Inhibitor | Metabolism | Non-inhibitor | Low probability of drug-drug interactions involving the CYP2D6 enzyme. |

| CYP450 3A4 Inhibitor | Metabolism | Non-inhibitor | Low probability of drug-drug interactions involving the CYP3A4 enzyme. |

| AMES Mutagenicity | Toxicity | Non-mutagenic | Predicted to be non-mutagenic, indicating a lower risk of carcinogenicity. |

| Hepatotoxicity | Toxicity | Low | Low predicted risk of causing drug-induced liver injury. |

Note: These predictions are generated from computational models and require experimental validation for confirmation.

Computational Protocols

The theoretical data presented in this guide are derived from computational methods that are standard in the field of drug discovery.

Protocol 1: Physicochemical and Druglikeness Prediction

This protocol outlines the steps for predicting the physicochemical properties and druglikeness scores of a novel compound.

-

Input Generation: The chemical structure of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine is converted into a machine-readable format, typically a SMILES (Simplified Molecular-Input Line-Entry System) string.

-

Platform Selection: A computational cheminformatics platform is utilized (e.g., SwissADME, ChemDraw, StarDrop). These platforms incorporate a variety of established models.

-

Property Calculation: The software calculates properties based on the compound's topology and elemental composition.

-

LogP: Often calculated using consensus methods from multiple predictive models (e.g., ALOGP, XLOGP3).

-

TPSA: Calculated by summing the surface contributions of all polar atoms.

-

Solubility (LogS): Predicted using models trained on large datasets of experimentally determined solubilities.

-

-

Druglikeness Evaluation: The calculated properties are compared against established criteria for oral bioavailability, such as Lipinski's Rule of Five.

Protocol 2: In-Silico ADMET Prediction

This protocol describes the methodology for generating a predicted ADMET profile.

-

Input Generation: As with physicochemical prediction, the SMILES string of the molecule is used as the input.

-

Server Selection: A specialized ADMET prediction server is employed (e.g., admetSAR, pkCSM). These servers host a collection of quantitative structure-activity relationship (QSAR) models.

-

Model Execution: The server processes the input structure through various pre-built models. Each model is trained on a specific ADMET endpoint using a large dataset of known compounds. For example:

-

Human Intestinal Absorption: Models are often based on datasets of compounds with known absorption percentages in humans.

-

BBB Penetration: Models are trained on data for compounds that are known to either cross or not cross the blood-brain barrier.

-

CYP Inhibition: Predictive models for cytochrome P450 enzyme inhibition are developed from in-vitro experimental data.

-

AMES Mutagenicity: Models are trained on the results of historical Ames tests.

-

-

Data Interpretation: The output provides a binary prediction (e.g., "Inhibitor" vs. "Non-inhibitor") or a probability score for each ADMET endpoint. This data is then compiled to assess the overall pharmacokinetic and safety profile of the compound.

Predicted Biological Activity and Signaling Pathways

Derivatives of 1,3,4-thiadiazole have shown significant activity as inhibitors of various protein kinases, which are crucial regulators of cell signaling.[4] Overactivity of kinase signaling pathways is a hallmark of many cancers. Based on the activity of structurally related compounds, 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine is predicted to have potential as an anticancer agent.

One of the key pathways in tumor angiogenesis (the formation of new blood vessels that supply tumors with nutrients) is mediated by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] Inhibition of the VEGFR-2 signaling cascade is a validated strategy in cancer therapy. The diagram below illustrates this critical pathway, which represents a potential target for the subject compound.

Visualizations

Caption: Workflow for in-silico prediction of compound properties.

Caption: Key signaling events downstream of VEGFR-2 activation.

Conclusion

The theoretical analysis of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine suggests it is a promising candidate for further investigation as a potential therapeutic agent. Its predicted physicochemical properties align well with the characteristics of orally bioavailable drugs, and its ADMET profile appears favorable, with high predicted intestinal absorption and a low toxicity risk. The structural alerts within the molecule, common to many kinase inhibitors, point towards potential activity against targets such as VEGFR-2, a key player in cancer progression.

While these in-silico predictions are a powerful tool for hypothesis generation, they must be substantiated by experimental validation. The next logical steps for this compound would be chemical synthesis, followed by in-vitro testing to confirm its physicochemical properties and to screen for biological activity against relevant cancer cell lines and specific kinase targets. This guide serves as a foundational document to support and direct such future research endeavors.

References

An In-depth Technical Guide on the Spectroscopic Characterization of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to the synthesis and characterization of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine. Given the absence of published spectroscopic data for this specific isomer, this guide presents expected spectral characteristics based on data from closely related analogs, primarily the 4-phenoxy isomer and other 5-aryl-1,3,4-thiadiazol-2-amines.

Introduction

The 1,3,4-thiadiazole ring is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-amino-5-substituted-1,3,4-thiadiazole scaffold is of particular interest, as the substituent at the 5-position can significantly modulate the compound's pharmacological profile. This guide focuses on the synthesis and spectroscopic characterization of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine, a molecule of interest for further investigation in drug discovery programs.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 - 7.8 | m | 2H | Protons on the phenyl ring attached to the thiadiazole |

| ~7.2 - 7.5 | m | 5H | Protons on the terminal phenyl ring and remaining protons on the central phenyl ring |

| ~7.0 - 7.2 | s (broad) | 2H | -NH₂ (amine protons) |

Note: The chemical shifts are approximate and will be influenced by the solvent used. The meta-substitution pattern of the phenoxy group will lead to a complex splitting pattern for the aromatic protons.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C2 of thiadiazole (C-NH₂) |

| ~157 | C5 of thiadiazole (C-Ar) |

| ~156 | C-O (phenoxy ether linkage) |

| ~130 - 132 | Quaternary carbons of the phenyl rings |

| ~115 - 130 | Aromatic carbons (CH) |

Note: The precise chemical shifts will depend on the substitution pattern and the electronic environment of each carbon atom.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching |

| 1640 - 1610 | Medium | N-H bending of the primary amine |

| 1600 - 1450 | Strong | C=C and C=N stretching in aromatic and thiadiazole rings |

| 1250 - 1200 | Strong | Asymmetric C-O-C stretching of the diaryl ether |

| ~850 | Medium | C-S-C stretching in the thiadiazole ring |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| [M]⁺ | Molecular ion peak |

| [M+H]⁺ | Protonated molecular ion peak (in ESI or CI) |

Note: The exact mass and fragmentation pattern will provide confirmation of the molecular formula and structure.

Experimental Protocols

The synthesis of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine can be achieved through the cyclization of a corresponding thiosemicarbazone, which is a common and effective method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles.[1]

3.1. Synthesis of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine

A widely used method involves the reaction of 3-phenoxybenzoic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid.[2][3]

-

Step 1: Formation of Acyl Thiosemicarbazide. 3-Phenoxybenzoic acid is reacted with a coupling agent (e.g., thionyl chloride) to form the acyl chloride. This is then reacted with thiosemicarbazide in a suitable solvent (e.g., pyridine) to yield N-(3-phenoxybenzoyl)thiosemicarbazide.

-

Step 2: Cyclization. The resulting acyl thiosemicarbazide is then cyclized by heating with a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride. The reaction mixture is then neutralized with a base (e.g., ammonia or sodium bicarbonate) to precipitate the crude product.

-

Step 3: Purification. The crude 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine is purified by recrystallization from a suitable solvent such as ethanol or acetone to yield the pure compound.

3.2. Spectroscopic Analysis

-